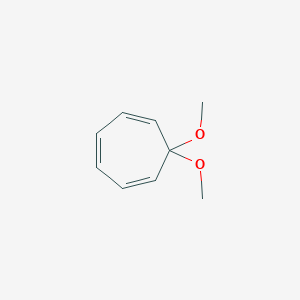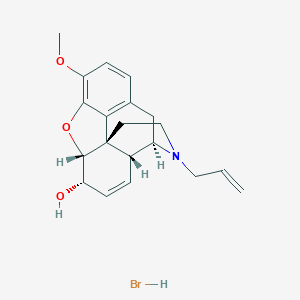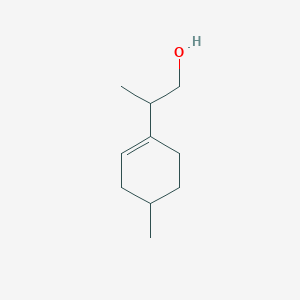
1,3-Dimethylcyclopentanol
Vue d'ensemble
Description
1,3-Dimethylcyclopentanol is an organic compound with the molecular formula C(7)H({14})O It is a cyclopentanol derivative where two methyl groups are attached to the first and third carbon atoms of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylcyclopentanol can be synthesized through several methods:
-
Grignard Reaction: : One common method involves the reaction of 1,3-dimethylcyclopentanone with a Grignard reagent such as methylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by hydrolysis to yield this compound.
1,3-Dimethylcyclopentanone+CH3MgBr→this compound
-
Reduction of Ketones: : Another method involves the reduction of 1,3-dimethylcyclopentanone using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). This reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of 1,3-dimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylcyclopentanol undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form 1,3-dimethylcyclopentanone using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
This compound+KMnO4→1,3-Dimethylcyclopentanone
-
Reduction: : It can be reduced to form 1,3-dimethylcyclopentane using strong reducing agents like hydrogen gas (H(_2)) in the presence of a metal catalyst.
This compound+H2→1,3-Dimethylcyclopentane
-
Substitution: : It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), hydrogen gas (H(_2)) with metal catalysts
Substitution Reagents: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3))
Major Products
Oxidation: 1,3-Dimethylcyclopentanone
Reduction: 1,3-Dimethylcyclopentane
Substitution: 1,3-Dimethylcyclopentyl halides
Applications De Recherche Scientifique
1,3-Dimethylcyclopentanol has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.
-
Biology: : It is used in the synthesis of biologically active molecules and pharmaceuticals
-
Medicine: : Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.
-
Industry: : It is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3-dimethylcyclopentanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
1,3-Dimethylcyclopentanol can be compared with other similar compounds such as:
-
Cyclopentanol: : The parent compound without methyl substitutions. It has different reactivity and physical properties compared to this compound.
-
1,2-Dimethylcyclopentanol: : A structural isomer with methyl groups at the first and second positions. It exhibits different stereochemistry and reactivity.
-
1,3-Dimethylcyclohexanol: : A similar compound with a six-membered ring instead of a five-membered ring. It has different conformational properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Propriétés
IUPAC Name |
1,3-dimethylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-4-7(2,8)5-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFEWZQIYEVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941326 | |
| Record name | 1,3-Dimethylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-46-0 | |
| Record name | 1,3-Dimethylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl cyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,3,6-Trimethylbenzo[a]pyrene](/img/structure/B94022.png)
